molecular formula C17H14ClFN2O5S B2493167 3-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-fluorobenzenesulfonamide CAS No. 2034546-86-4

3-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-fluorobenzenesulfonamide

Cat. No.: B2493167
CAS No.: 2034546-86-4
M. Wt: 412.82
InChI Key: NAHZZBYURREWIH-UHFFFAOYSA-N
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Description

3-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C17H14ClFN2O5S and its molecular weight is 412.82. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction and Anticancer Activity

Research on mixed-ligand copper(II)-sulfonamide complexes has shown that the sulfonamide derivative plays a significant role in governing interactions with DNA. These complexes have been studied for their DNA binding, cleavage, genotoxicity, and anticancer activity, indicating potential applications in cancer therapy. The study highlighted that specific sulfonamide derivatives could influence DNA damage and apoptosis in tumor cells, with certain complexes showing higher efficacy in inducing cell death mainly through apoptosis in colon adenocarcinoma and leukemia cell lines (González-Álvarez et al., 2013).

Antimicrobial Activities

The synthesis and evaluation of eperezolid-like molecules, including those with sulfonamide groups, have demonstrated high anti-Mycobacterium smegmatis activity. This research underscores the potential of sulfonamide derivatives in developing new antimicrobial agents, offering insights into their applications against bacterial infections (Yolal et al., 2012).

Carbonic Anhydrase Inhibition

Investigations into primary sulfonamide groups have facilitated the synthesis of novel [1,4]oxazepine-based sulfonamides with potent inhibitory activity against human carbonic anhydrases. These findings are crucial for the development of therapeutics targeting conditions mediated by carbonic anhydrases, such as glaucoma, epilepsy, and certain types of tumors (Sapegin et al., 2018).

Antioxidant Activity

Studies have also explored the synthesis of thiazolidin-4-one derivatives to evaluate their antioxidant activities. The research into sulfonamide derivatives has contributed to identifying compounds with promising antioxidant properties, which could be beneficial in managing oxidative stress-related diseases (El Nezhawy et al., 2009).

Fluorination Catalysts and Imaging Agents

Sulfonamide derivatives have been evaluated as catalysts for enantioselective fluorination, revealing their potential in synthetic chemistry for the development of pharmaceuticals and imaging agents. This area of research opens up possibilities for creating more effective diagnostic tools and therapeutic compounds with enhanced properties (Ishimaru et al., 2008).

Properties

IUPAC Name

3-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN2O5S/c18-13-8-12(6-7-14(13)19)27(24,25)20-15(11-4-2-1-3-5-11)9-21-16(22)10-26-17(21)23/h1-8,15,20H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHZZBYURREWIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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